Solanesyl bromide
Overview
Description
Solanesyl bromide is a derivative of Solanesol , a high molecular weight isoprenoid alcohol isolated from tobacco leaf .
Synthesis Analysis
Chemical synthesis of solanesol, the parent compound of this compound, is difficult . Therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves . The key enzymes in solanesol biosynthesis, including 1-deoxy-d-xylulose-5-phosphate synthase, 1-deoxy-d-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .Molecular Structure Analysis
This compound contains a total of 119 atoms; 73 Hydrogen atoms, 45 Carbon atoms, and 1 Bromine atom . It also contains a total of 118 bonds; 45 non-H bonds, 9 multiple bonds, 24 rotatable bonds, and 9 double bonds .Chemical Reactions Analysis
Solanesol, the parent compound of this compound, is a key intermediate in the synthesis of coenzyme Q10, vitamin K2 , and the anticancer agent synergiser N-solanesyl-N,N’-bis(3,4-dimethoxybenzyl) ethylenediamine .Physical and Chemical Properties Analysis
This compound is a light brown solid . It is slightly soluble in benzene and chloroform . It should be stored in a -20°C freezer .Scientific Research Applications
Synthesis of Derivative Compounds
Solanesyl bromide, derived from solanesol, has been utilized in the synthesis of various derivative compounds. For instance, Zhao Jin (2003) demonstrated the synthesis of Trimethoxybenzoyloxysolanesylamide, a compound synthesized from solanesol in a four-step process involving this compound (Zhao Jin, 2003). Similarly, L. Wen-ying (2007) reported the synthesis of iso-Decaprenol from solanesol, where bromination of solanesol by PBr3 produced this compound, which was then used to yield iso-Decaprenol (L. Wen-ying, 2007).
Biological Activity
This compound is also involved in producing compounds with potential biological activities. W. Chao (2003) explored the synthesis and biological activity of Solanesyl Glucosyl Dibasic Acid Esters. In this study, solanesol was reacted with dibasic acid anhydrides to yield monosolanesyl dibasic acid esters, which were further processed to obtain solanesyl glucosyl dibasic esters, using this compound as an intermediate (W. Chao, 2003).
Synthesis of N-Solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine
Another application of this compound is seen in the synthesis of N-Solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine, as presented by Y. You (2003). This compound, synthesized from solanesol and vanillin derivatives, involved coupling with solanesol bromide (Y. You, 2003).
Preparation and Characterization
S. Yang (2009) conducted a study focusing on the preparation and characterization of solanesol bromide. This study explored the bromination of solanesol using phosphorus tribromide, with this compound as the resulting product. The structure of the product was characterized using various analytical methods (S. Yang, 2009).
Synthesis of Coenzyme Q10 Intermediate
The synthesis of key intermediates for coenzyme Q10 also utilizes this compound. Fansong Mu et al. (2011) reported the synthesis of a key intermediate in coenzyme Q10 production, involving a coupling reaction with this compound (Fansong Mu et al., 2011).
Safety and Hazards
While specific safety and hazards information for Solanesyl bromide is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection and ensuring adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
Future studies should determine the pharmacokinetic properties of solanesol and its derivatives and investigate the metabolic pathways and regulatory mechanisms mediating solanesol biosynthesis, metabolic and genetic engineering of solanesol, the synthetic biology of solanesol, and the physiological role of solanesol .
Mechanism of Action
Target of Action
Solanesyl bromide is a derivative of solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units . Solanesol is known to possess strong free radical absorption ability and antioxidant activity . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities .
Mode of Action
Solanesol, from which this compound is derived, is known to interact with its targets through its strong free radical absorption ability and antioxidant activity . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as solanesol .
Pharmacokinetics
Future studies should determine the pharmacokinetic properties of solanesol and its derivatives .
Result of Action
Solanesol, from which this compound is derived, has been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . This suggests that this compound may also have similar effects.
Action Environment
Solanesol accumulation in plants is influenced by genetic and environmental factors, including biotic stresses caused by pathogen infections, temperature, illumination, and agronomic measures . This suggests that the action, efficacy, and stability of this compound may also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
Solanesol, the parent compound of Solanesyl bromide, is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities . This compound, being a derivative of solanesol, is expected to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in.
Molecular Mechanism
Solanesol is a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and the anticancer agent synergiser N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine . This compound, as a derivative of solanesol, may share similar molecular interactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . As a derivative of solanesol, this compound may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors.
Properties
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXEISKIAWCGM-MEGGAXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104711 | |
Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52610-77-2 | |
Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52610-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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